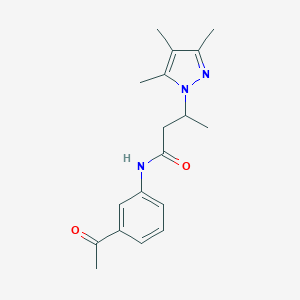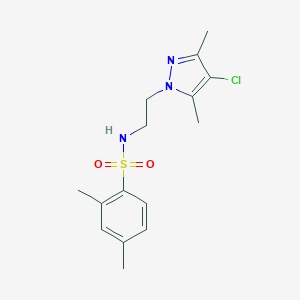
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as APTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APTB is a small molecule that can interact with specific proteins in cells, leading to a variety of physiological effects.
作用机制
The mechanism of action of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its ability to interact with specific proteins in cells. For example, this compound can bind to TRPA1 and inhibit its activity, leading to a reduction in pain sensation. This compound can also interact with other proteins, such as enzymes involved in metabolism and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins it interacts with. For example, this compound has been shown to reduce pain sensation in animal models, indicating its potential as a pain medication. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, this compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one limitation of this compound is its specificity for certain proteins, which may limit its utility in some experiments.
未来方向
There are several potential future directions for research involving N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new pain medications based on this compound. Another potential application is the use of this compound as a tool for studying specific proteins and signaling pathways in cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as an anti-cancer agent.
合成方法
The synthesis of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 3-acetylphenylboronic acid with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid to form the corresponding ester. This ester is then reduced with lithium aluminum hydride to give the corresponding alcohol, which is then reacted with butanoyl chloride to give this compound. The overall yield of this synthesis method is approximately 25%.
科学研究应用
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of specific proteins in cells. For example, this compound has been shown to inhibit the activity of a protein called TRPA1, which is involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications.
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)9-18(23)19-17-8-6-7-16(10-17)15(5)22/h6-8,10-11H,9H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJWRDKUQRLIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497281.png)
![4-bromo-1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497282.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B497283.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)